![molecular formula C13H9NOS B567797 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol CAS No. 1261998-84-8](/img/structure/B567797.png)

6-(Benzo[b]thiophen-2-yl)pyridin-3-ol

Descripción general

Descripción

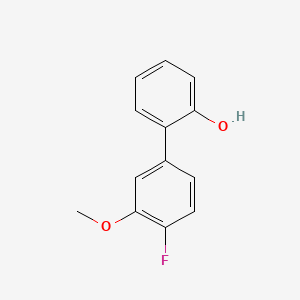

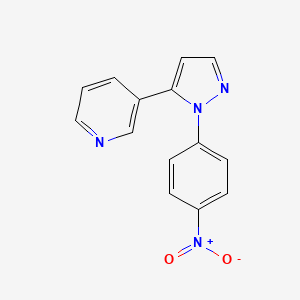

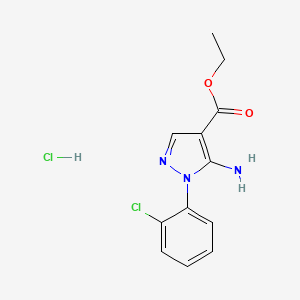

6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C13H9NOS . It is a derivative of pyridin-3-ol, which is known to have a wide range of pharmacological properties, such as antioxidant properties .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C9H7NOS/c11-7-3-4-8 (10-6-7)9-2-1-5-12-9/h1-6,11H and the Canonical SMILES string C1=CSC (=C1)C2=NC=C (C=C2)O .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.22 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 177.02483502 g/mol, a monoisotopic mass of 177.02483502 g/mol, a topological polar surface area of 61.4 Ų, a heavy atom count of 12, and a complexity of 154 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Heterocyclic Compounds

- The compound has been utilized in the synthesis of novel heterocyclic systems, demonstrating its potential in creating complex molecules with possible applications in material science and pharmaceuticals. For instance, Abdel-fattah and Attaby (2012) explored its reactivity to produce thieno[2,3-b]pyridine derivatives, highlighting its synthetic versatility (A. Abdel-fattah & F. Attaby, 2012).

Application in Organic Electronics

- Derivatives of "6-(Benzo[b]thiophen-2-yl)pyridin-3-ol" have been investigated for their electroluminescent properties, suggesting their use in OLEDs. Xu et al. (2007) synthesized iridium(III) complexes with 2-benzo[b]thiophen-2-yl-pyridine based ligands, finding applications in tuning emission characteristics for OLEDs (Maoliang Xu et al., 2007).

Direcciones Futuras

Future research directions could involve further exploration of the biological activities of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol and its derivatives, given their potential as human monoamine oxidase (hMAO) inhibitors . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been studied for their photophysical properties .

Mode of Action

The compound exhibits major absorption bands that are assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions . These transitions are thought to be the primary mode of action for this compound.

Biochemical Pathways

It’s known that the compound’s photophysical properties can be influenced by the planarity of the aryl groups appended to the benzo[b]thiophene .

Result of Action

The compound shows significant photophysical properties, including major absorption bands and weak intramolecular charge-transfer (ICT) transitions . These properties suggest that the compound could have potential applications in fields such as photophysics and materials science.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photophysical properties, including its absorption bands and ICT transitions, can be affected by the rigidity of its structure . In a rigid state, the compound exhibits enhanced emissions, indicating that its photophysical properties are invigorated in the absence of structural variations .

Análisis Bioquímico

Biochemical Properties

6-(Benzo[b]thiophen-2-yl)pyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are primarily driven by the compound’s aromatic structure and the presence of the hydroxyl group, which can form hydrogen bonds and participate in π-π stacking interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cellular metabolism, stress response, and other critical processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, modulating downstream signaling pathways. These molecular interactions are facilitated by the compound’s structural features, including its aromatic rings and hydroxyl group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate the degradation process, leading to the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. Threshold effects have been observed, with specific dosages required to elicit significant biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolism, including oxidation and hydroxylation, leading to the formation of various metabolites. These metabolites can further undergo phase II metabolism, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux of other substrates, potentially leading to drug-drug interactions and altered pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct the compound to these compartments, where it can interact with relevant biomolecules. For example, in the nucleus, this compound can bind to transcription factors and influence gene expression, while in the mitochondria, it can affect mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

6-(1-benzothiophen-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRDZUIOYHWHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692614 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-84-8 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)